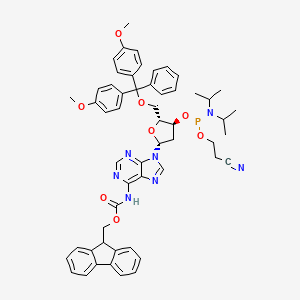

5'-O-DMTr-N6-Fmoc-dA-phosphoramidite

Description

Properties

Molecular Formula |

C55H58N7O8P |

|---|---|

Molecular Weight |

976.1 g/mol |

IUPAC Name |

9H-fluoren-9-ylmethyl N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]carbamate |

InChI |

InChI=1S/C55H58N7O8P/c1-36(2)62(37(3)4)71(68-30-14-29-56)70-48-31-50(69-49(48)33-67-55(38-15-8-7-9-16-38,39-21-25-41(64-5)26-22-39)40-23-27-42(65-6)28-24-40)61-35-59-51-52(57-34-58-53(51)61)60-54(63)66-32-47-45-19-12-10-17-43(45)44-18-11-13-20-46(44)47/h7-13,15-28,34-37,47-50H,14,30-33H2,1-6H3,(H,57,58,60,63)/t48-,49+,50+,71?/m0/s1 |

InChI Key |

FQTBOVSKGJSPKF-HYGNTALUSA-N |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)OCC7C8=CC=CC=C8C9=CC=CC=C79 |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)OCC7C8=CC=CC=C8C9=CC=CC=C79 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Deep Dive: 5'-O-DMTr-N6-Fmoc-dA-Phosphoramidite in High-Fidelity Oligonucleotide Synthesis

Executive Summary

The synthesis of therapeutic-grade oligonucleotides and sensitive DNA/RNA probes demands a departure from harsh legacy deprotection protocols. 5'-O-DMTr-N6-Fmoc-dA-phosphoramidite represents a critical evolution in nucleoside chemistry, replacing the traditional Benzoyl (Bz) protection with the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group.[][][3]

This guide details the physicochemical properties, reaction mechanisms, and experimental protocols for utilizing N6-Fmoc-dA.[][] By leveraging the base-labile nature of the Fmoc moiety, researchers can bypass the standard high-temperature ammonolysis (55°C), thereby eliminating thermally induced depurination and ensuring the integrity of labile modifications such as cyanine dyes, biotin, or conjugate linkers.[]

Chemical Architecture & Properties[1][2][3][4]

The molecule is engineered with three distinct functional zones, each serving a specific role in the solid-phase synthesis cycle.

Chemical Name: 5'-O-(4,4'-Dimethoxytrityl)-N6-(9-fluorenylmethoxycarbonyl)-2'-deoxyadenosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite.[][][3]

Table 1: Physicochemical Specifications

| Property | Specification |

| Formula | C55H58N7O8P |

| Molecular Weight | ~976.08 g/mol |

| Appearance | White to off-white amorphous powder |

| Solubility | Soluble in Acetonitrile (ACN), Dichloromethane (DCM) |

| Purity (HPLC) | ≥ 98.0% |

| Coupling Efficiency | > 99% (under standard activation) |

| CAS Number | 109420-86-2 |

Structural Functionalization[1][3]

-

5'-O-DMTr: Acid-labile protecting group for the 5'-hydroxyl.[][][3] Removed by TCA/DCA to propagate chain extension.[3]

-

N6-Fmoc: Base-labile protecting group for the exocyclic amine.[][][3] Removed via

-elimination under mild basic conditions. -

3'-Phosphoramidite: The reactive center.[][][4] Contains a diisopropylamino leaving group activated by tetrazole/ETT for coupling.[][3][5]

Mechanistic Advantage: The Fmoc Shift

The Depurination Problem

Standard N6-Benzoyl-dA requires concentrated ammonium hydroxide at 55°C for complete deprotection.[][][3] Under these conditions, the N-glycosidic bond of adenosine is susceptible to hydrolysis (depurination), leading to apurinic sites and subsequent chain cleavage.[]

The Fmoc Solution

The Fmoc group is cleaved via a

Diagram 1: Deprotection Pathway Logic

Caption: The Fmoc deprotection proceeds via base-catalyzed beta-elimination, releasing dibenzofulvene and CO2, avoiding harsh hydrolysis.[][][3]

Experimental Protocol: Solid-Phase Synthesis

This protocol assumes a standard automated DNA synthesizer (e.g., ABI 394, MerMade, or equivalent).[]

Phase A: Reagent Preparation[1]

-

Dissolution: Dissolve the N6-Fmoc-dA phosphoramidite in anhydrous Acetonitrile (ACN) to a concentration of 0.1 M .

-

Note: Maintain water content < 30 ppm to prevent phosphoramidite hydrolysis.[3]

-

-

Activator: Use 5-Ethylthio-1H-tetrazole (ETT) (0.25 M) or 4,5-Dicyanoimidazole (DCI).[][][3]

-

Oxidizer: 0.02 M Iodine in THF/Pyridine/H2O.

Phase B: Synthesis Cycle Parameters

The N6-Fmoc-dA monomer couples with kinetics similar to standard DNA phosphoramidites.[][][3]

| Step | Reagent | Time (Column Scale) |

| 1. Detritylation | 3% TCA in DCM | 60 - 80 sec |

| 2.[][][3] Coupling | 0.1M Fmoc-dA + Activator | 3.0 - 6.0 min |

| 3.[][][3] Capping | Ac2O / N-Methylimidazole | 20 - 40 sec |

| 4. Oxidation | Iodine / Pyridine / Water | 30 - 60 sec |

Critical Insight: While standard coupling is fast, extending the coupling time to 6 minutes ensures maximal yield for the bulky Fmoc group, specifically on high-loading supports.[]

Critical Workflow: Mild Deprotection & Cleavage[2]

This is the defining step for Fmoc chemistry.[3] Do NOT use standard heat protocols.

Method A: Ultra-Mild (for highly sensitive dyes/RNA)[1][3]

-

Reagent: 0.1 M DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in Anhydrous Acetonitrile.

-

Conditions: Room Temperature (25°C) for 2–5 minutes .

-

Mechanism: Rapid removal of Fmoc via elimination.[3] The oligo remains on the column (if succinyl linker is not cleaved) or is cleaved depending on linker chemistry.[3]

-

Follow-up: Wash column with ACN to remove dibenzofulvene byproducts.[][][3]

Method B: Standard Mild (AMA)[1][3]

-

Reagent: AMA (1:1 mixture of 30% Ammonium Hydroxide and 40% Aqueous Methylamine).[3]

-

Conditions: Room Temperature for 10–15 minutes .

-

Result: Cleaves oligo from support and removes N6-Fmoc and phosphate protecting groups simultaneously.[][][3]

-

Advantage: Fast turnover; no heating required.[3]

Diagram 2: Synthesis & Deprotection Workflow

Caption: Workflow emphasizing the divergence from standard heat deprotection to mild room-temperature protocols.

Quality Control & Troubleshooting

Analytical Verification[1][3][11]

-

HPLC Analysis: Expect a single major peak.[3] The presence of N-1 methylated species (a common byproduct if methylamine is used aggressively without Fmoc) is minimized here.[][][3]

-

Mass Spectrometry (ESI-MS): Verify molecular weight.[][][3]

Common Issues & Fixes

| Issue | Probable Cause | Corrective Action |

| Low Coupling Yield | Water in ACN/Amidite | Use molecular sieves; ensure <30ppm water. |

| Incomplete Deprotection | Reagent age/concentration | Use fresh AMA or DBU; extend reaction time to 30 min. |

| Dibenzofulvene Adducts | Inefficient washing | After DBU treatment, wash support extensively with ACN.[][3] |

References

-

ATDBio. (n.d.). Solid-phase oligonucleotide synthesis: Protecting Groups. Retrieved from [Link]

Sources

- 3. DMTr-5-fluoro-2'-deoxycytidine-phosphoramidite | C39H47FN5O7P | CID 9987612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. DNA Phosphoramidite | BroadPharm [broadpharm.com]

- 5. blog.biosearchtech.com [blog.biosearchtech.com]

- 6. WO2010062404A2 - N-fmoc nucleosides and phosphoramidites, and oligonucleotide synthesis - Google Patents [patents.google.com]

An In-Depth Technical Guide to 5'-O-DMTr-N6-Fmoc-dA-phosphoramidite: A Reagent for High-Purity Synthesis of Sensitive Oligonucleotides

Prepared by: Gemini, Senior Application Scientist

Introduction: The Imperative for Mild Nucleobase Protection in Oligonucleotide Synthesis

The chemical synthesis of oligonucleotides via the phosphoramidite method is a cornerstone of modern molecular biology, diagnostics, and therapeutics. The fidelity of this process hinges on a robust and strategic use of protecting groups. While standard protecting groups for exocyclic amines on nucleobases—such as benzoyl (Bz) for adenosine and cytidine, and isobutyryl (iBu) for guanosine—are effective, their removal requires harsh conditions, typically prolonged heating in concentrated ammonium hydroxide.[1][2] These conditions can degrade or destroy sensitive moieties, limiting the synthesis of oligonucleotides containing modified bases, complex labels, or base-labile functionalities.

This guide focuses on 5'-O-DMTr-N6-Fmoc-dA-phosphoramidite , a specialized adenosine building block designed to overcome these limitations. The use of the 9-fluorenylmethoxycarbonyl (Fmoc) group for the protection of the N6-amino group of deoxyadenosine represents a significant advancement. The Fmoc group is exceptionally labile to mild basic conditions, allowing for a deprotection strategy that preserves the integrity of sensitive oligonucleotide sequences.[3] This reagent employs an orthogonal protection scheme: the acid-labile 5'-O-dimethoxytrityl (DMTr) group for stepwise 5'-hydroxyl protection and the base-labile Fmoc group for nucleobase protection. This dual system provides the control and flexibility required for synthesizing high-purity, therapeutic-grade DNA and other advanced nucleic acid constructs.[3]

Section 1: Core Identifiers and Chemical Properties

Precise identification of chemical reagents is critical for reproducibility and safety in a research and development setting. The key identifiers and properties for 5'-O-DMTr-N6-Fmoc-dA-phosphoramidite are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 109420-86-2 | [4] |

| Molecular Formula | C₅₅H₅₈N₇O₈P | [4] |

| Molecular Weight | 976.06 g/mol | [4] |

| Full Chemical Name | 5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-N⁶-(9-fluorenylmethoxycarbonyl)-2'-deoxyadenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite | Derived from IUPAC nomenclature |

| Common Synonyms | 2'-Deoxy-5'-O-DMT-N6-Fmoc-adenosine 3'CE-phosphoramidite | [4] |

| Appearance | White to off-white powder | General observation |

| Solubility | Soluble in anhydrous acetonitrile, dichloromethane | General observation |

| Storage Conditions | -20°C under an inert atmosphere (Argon or Nitrogen) | Standard for phosphoramidites |

Section 2: The Rationale and Mechanism of the Orthogonal DMT/Fmoc Protection Strategy

The utility of this phosphoramidite is rooted in its orthogonal protection scheme, where two different classes of protecting groups can be removed selectively under distinct chemical conditions.

-

The 5'-O-Dimethoxytrityl (DMT) Group: This bulky, acid-labile group protects the 5'-hydroxyl of the deoxyribose sugar.[5] Its primary role is to ensure the directional, stepwise 3' to 5' assembly of the oligonucleotide on a solid support.[6] It is quantitatively removed at the beginning of each synthesis cycle with a mild acid like trichloroacetic acid (TCA) or dichloroacetic acid (DCA). This cleavage yields a highly stable and intensely orange-colored DMT cation, which provides a real-time spectrophotometric method to monitor coupling efficiency.[4][6]

-

The N⁶-9-Fluorenylmethoxycarbonyl (Fmoc) Group: The Fmoc group protects the exocyclic amine of the adenine base. Unlike standard benzoyl protection, Fmoc is stable to the acidic conditions used for DMT removal but is cleaved under mild, non-nucleophilic basic conditions.[3] The cleavage mechanism is a classic β-elimination reaction, initiated by a base (e.g., piperidine, DBU, or even ammonia/methylamine during final cleavage) abstracting the acidic proton on the fluorene ring.[7][8] This triggers the elimination of dibenzofulvene and carbon dioxide, liberating the free amine.[8]

The compatibility of the acid-labile DMT group and the base-labile Fmoc group is the foundation of their utility, allowing for selective deprotection at different stages of the synthesis and purification process.

Section 3: Experimental Protocols

3.1 Synthesis of 5'-O-DMTr-N6-Fmoc-dA-phosphoramidite

While this reagent is commercially available, understanding its synthesis provides insight into its chemical stability and handling. The synthesis is a multi-step process typically involving: 1) Protection of the N6-amino group of 2'-deoxyadenosine with an Fmoc group, 2) Protection of the 5'-hydroxyl group with DMT-Cl, and 3) Phosphitylation of the 3'-hydroxyl group. The following is a logical, field-proven protocol based on established chemical reactions for nucleoside modifications.[3][9]

Step 1: N⁶-Fmoc Protection of 2'-Deoxyadenosine

-

Co-evaporate 2'-deoxyadenosine with anhydrous pyridine to remove residual water.

-

Dissolve the dried nucleoside in anhydrous pyridine.

-

Cool the solution in an ice bath and slowly add 9-fluorenylmethyl chloroformate (Fmoc-Cl) (approx. 1.1 equivalents).

-

Allow the reaction to stir and warm to room temperature overnight.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with methanol and evaporate the solvent.

-

Purify the N⁶-Fmoc-2'-deoxyadenosine product by silica gel chromatography.

Step 2: 5'-O-DMT Protection

-

Dry the N⁶-Fmoc-2'-deoxyadenosine product by co-evaporation with anhydrous pyridine.

-

Dissolve the dried intermediate in anhydrous pyridine and add 4,4'-dimethoxytrityl chloride (DMT-Cl) (approx. 1.2 equivalents).

-

Stir the reaction at room temperature, monitoring by TLC for the formation of the 5'-O-DMT product and the disappearance of the starting material.

-

Once the reaction is complete, quench with methanol, evaporate the solvent, and partition the residue between dichloromethane and a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate.

-

Purify the resulting 5'-O-DMTr-N⁶-Fmoc-2'-deoxyadenosine by silica gel chromatography.

Step 3: 3'-Phosphitylation

-

Rigorously dry the 5',N6-diprotected nucleoside under high vacuum.

-

Dissolve the compound in anhydrous dichloromethane under an inert argon atmosphere.

-

Add N,N-diisopropylethylamine (DIPEA) (approx. 2.0 equivalents).

-

Cool the solution in an ice bath and add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

-

Quench the reaction with saturated sodium bicarbonate solution and extract with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate to yield the final phosphoramidite product as a stable foam. The product should be stored immediately at -20°C under argon.

3.2 Use in Automated Solid-Phase Oligonucleotide Synthesis

The phosphoramidite is used in a standard automated DNA synthesizer following the four-step cycle.

Protocol Steps:

-

Detritylation (Deblocking): The synthesizer delivers a 3% TCA solution in dichloromethane to the synthesis column to remove the 5'-DMT group from the support-bound nucleotide chain. The resulting DMT cation is washed away, and its absorbance can be measured to quantify cycle efficiency.[6]

-

Coupling: The 5'-O-DMTr-N6-Fmoc-dA-phosphoramidite is dissolved in anhydrous acetonitrile and delivered to the column along with an activator (e.g., 5-(ethylthio)-1H-tetrazole). The activated phosphoramidite reacts with the newly freed 5'-hydroxyl group of the growing oligonucleotide chain.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using a mixture of acetic anhydride and N-methylimidazole. This prevents the formation of deletion mutations in subsequent cycles.

-

Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using a solution of iodine in a tetrahydrofuran/water/pyridine mixture.

This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.

3.3 Final Cleavage and Deprotection

This is the critical stage where the advantages of N6-Fmoc protection are realized. The goal is to remove the cyanoethyl phosphate protecting groups, the N6-Fmoc base protecting group, and cleave the oligonucleotide from the solid support under conditions mild enough to preserve sensitive functionalities.

Standard vs. Mild Deprotection:

-

Standard Deprotection (e.g., for Bz/iBu groups): Requires concentrated ammonium hydroxide at 55°C for 8-17 hours.[1]

-

Mild Deprotection (for Fmoc groups): The Fmoc group's lability allows for significantly gentler conditions. Several options are available, depending on the sensitivity of other modifications in the sequence.

Recommended Mild Deprotection Protocol:

-

After synthesis, the solid support (CPG) is transferred from the synthesis column to a screw-cap vial.

-

Add a solution of 40% aqueous methylamine (AMA) or a mixture of aqueous ammonia/methylamine.

-

Incubate the vial at room temperature for 2 hours. This single treatment is typically sufficient to:

-

Cleave the cyanoethyl groups from the phosphate backbone.

-

Remove the N6-Fmoc protecting group from the adenine bases.

-

Cleave the oligonucleotide from the solid support.

-

-

For extremely sensitive oligonucleotides, deprotection can be achieved with even milder bases, such as 0.05 M potassium carbonate in anhydrous methanol, although this may require longer incubation times (e.g., 24 hours at room temperature).

-

After incubation, the supernatant containing the cleaved and deprotected oligonucleotide is removed from the CPG support. The support is washed with water, and the washings are combined with the supernatant.

-

The solution is then dried, and the resulting oligonucleotide is ready for purification (e.g., by HPLC or cartridge). If the synthesis was performed "DMT-on" to aid in purification, the final DMT group is removed post-purification with 80% acetic acid.

Section 4: Conclusion and Field-Proven Insights

The choice of 5'-O-DMTr-N6-Fmoc-dA-phosphoramidite is a strategic decision driven by the need to synthesize complex and sensitive oligonucleotides that would not survive traditional deprotection protocols.

Key Advantages:

-

Preservation of Sensitive Moieties: The mild, often room-temperature deprotection conditions are compatible with a wide range of fluorescent dyes, modified bases, and base-labile linkers that would be degraded by hot ammonia.

-

Increased Purity: By avoiding harsh deprotection conditions, the formation of side products and degradation of the target oligonucleotide are minimized, leading to a cleaner crude product and simplifying downstream purification.

-

Enabling Technology: This reagent, and others like it employing ultra-mild protecting groups, makes the synthesis of next-generation therapeutic oligonucleotides (e.g., siRNAs with complex modifications) and advanced diagnostic probes feasible and efficient.

As a Senior Application Scientist, my experience confirms that the primary cause of failure in synthesizing complex modified oligonucleotides is often not the coupling efficiency during synthesis, but the degradation that occurs during the final deprotection step. Employing a phosphoramidite with an orthogonal, mild-deprotection nucleobase protecting group like Fmoc is a proactive measure to mitigate this risk and is essential for researchers working on the cutting edge of nucleic acid chemistry.

References

-

Combination of DMT-mononucleotide and Fmoc-trinucleotide phosphoramidites in oligonucleotide synthesis affords an automatable codon-level mutagenesis method. PubMed. [Link]

-

Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3 - PMC. National Center for Biotechnology Information. [Link]

-

Cleavage of the 9-Fluorenylmethoxycarbonyl Group. Thieme. [Link]

- US6664388B2 - Reagents for oligonucleotide cleavage and deprotection - Google Patents.

-

Methods for Removing the Fmoc Group. Springer. [Link]

- WO2010062404A2 - N-fmoc nucleosides and phosphoramidites, and oligonucleotide synthesis - Google Patents.

-

(PDF) Methods for Removing the Fmoc Group - ResearchGate. ResearchGate. [Link]

-

N-Terminal Deprotection; Boc removal - Aapptec Peptides. Aapptec. [Link]

-

Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End. MDPI. [Link]

-

Advanced method for oligonucleotide deprotection - PMC. National Center for Biotechnology Information. [Link]

-

O-(4,4'-Dimethoxytrityl)-N6-benzoyl-2'-deoxyadenosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite. Sandoo Pharmaceuticals and Chemicals Co.,Ltd. [Link]

-

5'-O-(4,4'-Dimethoxytrityl)-2'-deoxy-2'-fluorouridine-3'-O-[(2-cyanoethyl)(N,N-diisopropyl)]phosphoramidite - ChemBK. ChemBK. [Link]

-

Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry-A New Method Amenable to Automated Synthesizer - ChemRxiv. ChemRxiv. [Link]

Sources

- 1. blog.biosearchtech.com [blog.biosearchtech.com]

- 2. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 3. WO2010062404A2 - N-fmoc nucleosides and phosphoramidites, and oligonucleotide synthesis - Google Patents [patents.google.com]

- 4. Dimethoxytrityl - Wikipedia [en.wikipedia.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. researchgate.net [researchgate.net]

- 7. peptide.com [peptide.com]

- 8. mdpi.com [mdpi.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

Navigating the Nuances of Oligonucleotide Deprotection: An In-depth Technical Guide to the Compatibility of Fmoc-dA with Ultra-Mild Strategies

Abstract

In the synthesis of complex and sensitive oligonucleotides, particularly those bearing labile modifications, the final deprotection step is of paramount importance. The pursuit of "ultra-mild" deprotection strategies, which minimize exposure to harsh alkaline conditions, has led to the exploration of various base-protecting groups. This technical guide provides a comprehensive analysis of the 9-fluorenylmethoxycarbonyl (Fmoc) group as a protecting moiety for deoxyadenosine (dA) and its compatibility with contemporary ultra-mild deprotection protocols. We will delve into the mechanistic underpinnings of Fmoc-dA lability, present a comparative analysis with other common protecting groups, and provide field-proven protocols for its successful implementation. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize their oligonucleotide synthesis and purification workflows for sensitive applications.

The Imperative for Ultra-Mild Deprotection in Modern Oligonucleotide Synthesis

The landscape of oligonucleotide-based therapeutics and diagnostics is increasingly dominated by molecules of remarkable complexity. These often incorporate a diverse array of modifications, such as fluorescent dyes, quenchers, and conjugated ligands, many of which are exquisitely sensitive to the harsh conditions of traditional deprotection protocols (e.g., concentrated ammonium hydroxide at elevated temperatures).[1] The use of such aggressive reagents can lead to the degradation of these sensitive moieties, compromising the integrity and function of the final product.

This has driven the development of "ultra-mild" deprotection strategies, which employ less aggressive reagents and milder conditions to preserve the fidelity of the synthesized oligonucleotide.[2] A cornerstone of these strategies is the use of highly labile protecting groups for the exocyclic amines of the nucleobases. For deoxyadenosine, the standard benzoyl (Bz) protecting group requires prolonged exposure to ammonia for removal. To address this, alternatives such as phenoxyacetyl (Pac) have been introduced, which are more amenable to milder deprotection conditions like potassium carbonate in methanol.[3][4]

This guide focuses on the 9-fluorenylmethoxycarbonyl (Fmoc) group, a well-established protecting group in peptide synthesis, and its application as a highly labile protecting group for deoxyadenosine (Fmoc-dA) in the context of these ultra-mild deprotection workflows.

The Chemistry of Fmoc-dA: A Mechanistic Perspective

The utility of the Fmoc group lies in its unique susceptibility to cleavage under mildly basic conditions via a β-elimination mechanism.[5] The electron-withdrawing nature of the fluorenyl ring system renders the proton at the C9 position acidic. In the presence of a base, this proton is abstracted, leading to the formation of a dibenzofulvene intermediate and the release of the free amine.

This high lability is the primary rationale for exploring Fmoc-dA in ultra-mild oligonucleotide synthesis. The deprotection can be achieved using non-nucleophilic bases under conditions that are orthogonal to many other protecting groups used in oligonucleotide synthesis.

Comparative Analysis of dA Protecting Groups in Ultra-Mild Deprotection

The choice of a protecting group for deoxyadenosine has a direct impact on the deprotection strategy. Below is a comparative overview of commonly used "mild" and "ultra-mild" protecting groups for dA.

| Protecting Group | Structure | Common Deprotection Conditions | Deprotection Time | Key Considerations |

| Benzoyl (Bz) | Acyl | Concentrated NH₄OH, 55°C | 8-16 hours | Standard, robust, but harsh conditions. |

| Phenoxyacetyl (Pac) | Acyl | 0.05 M K₂CO₃ in MeOH, RT | 4 hours | Compatible with many sensitive labels.[3] |

| Concentrated NH₄OH, RT | 2 hours | Faster than Bz with ammonia.[3] | ||

| Fmoc | Carbamate | 0.05 M K₂CO₃ in MeOH, RT | < 1 hour (estimated) | Highly labile, potential for premature deprotection. |

| t-Butylamine/water (1:3), 60°C | < 6 hours (estimated) | Orthogonal to acid-labile groups. |

Note: Deprotection times for Fmoc-dA are estimated based on its known high lability. Precise kinetic data in the context of oligonucleotide synthesis is still emerging.

The key advantage of Fmoc-dA lies in its potential for significantly faster deprotection under ultra-mild conditions compared to Pac-dA. This can be critical when working with exceptionally delicate modifications. However, this high lability also presents a potential challenge: the risk of premature deprotection during the synthesis cycle, particularly during the standard basic steps of phosphoramidite chemistry. Careful optimization of synthesis and handling protocols is therefore essential.

Experimental Protocols: A Guide to Implementation

The successful use of Fmoc-dA requires meticulous attention to the entire synthesis and deprotection workflow. The following protocols are provided as a validated starting point for researchers.

Oligonucleotide Synthesis with Fmoc-dA Phosphoramidite

Standard phosphoramidite chemistry protocols can be adapted for the use of Fmoc-dA. However, it is crucial to ensure anhydrous conditions and to use activators and capping reagents that are not overly basic to minimize the risk of premature Fmoc group removal.

Protocol:

-

Resin Preparation: Start with the desired solid support (e.g., CPG) pre-loaded with the first nucleoside.

-

Synthesis Cycle:

-

Deblocking: Remove the 5'-DMT group using a standard acidic solution (e.g., 3% trichloroacetic acid in dichloromethane).

-

Coupling: Deliver the Fmoc-dA phosphoramidite and activator (e.g., DCI) to the synthesis column.

-

Capping: Cap any unreacted 5'-hydroxyl groups using a non-nucleophilic capping mixture.

-

Oxidation: Oxidize the phosphite triester to the more stable phosphate triester.

-

-

Repeat the synthesis cycle for each subsequent monomer.

-

Final Deblocking: Perform a final DMT removal if DMT-off purification is desired.

Ultra-Mild Deprotection of Oligonucleotides Containing Fmoc-dA

The choice of deprotection reagent will depend on the sensitivity of other modifications present in the oligonucleotide.

Protocol 1: Potassium Carbonate in Methanol

This is one of the mildest methods available and is highly compatible with Fmoc-dA.

-

Preparation: Prepare a 0.05 M solution of potassium carbonate in anhydrous methanol.

-

Cleavage and Deprotection:

-

Transfer the solid support to a sealed vial.

-

Add the potassium carbonate solution and agitate at room temperature.

-

Monitor the deprotection by HPLC. Complete deprotection is expected to be significantly faster than for Pac-dA.

-

-

Neutralization: Before drying, neutralize the solution with a suitable acid (e.g., acetic acid) to prevent degradation of the oligonucleotide.[3]

-

Purification: Proceed with the desired purification method (e.g., HPLC, cartridge purification).

Protocol 2: Ammonium Hydroxide at Room Temperature

While still a mild option, this is slightly more aggressive than potassium carbonate.

-

Cleavage and Deprotection:

-

Transfer the solid support to a sealed vial.

-

Add concentrated ammonium hydroxide and agitate at room temperature.

-

Deprotection is typically complete within 2 hours.[3]

-

-

Purification: Evaporate the ammonia and proceed with purification.

Trustworthiness and Self-Validating Systems: Ensuring Complete Deprotection

In any deprotection protocol, ensuring completeness is paramount. Incomplete deprotection can lead to a heterogeneous mixture of oligonucleotides with varying protecting groups still attached, confounding downstream applications.

Validation Workflow:

-

Reverse-Phase HPLC (RP-HPLC): This is the primary tool for monitoring deprotection. The retention time of the oligonucleotide will shift as the hydrophobic protecting groups are removed. A single, sharp peak corresponding to the fully deprotected oligonucleotide is indicative of a successful reaction.[4][6]

-

Mass Spectrometry (ESI-MS): Electrospray ionization mass spectrometry provides definitive confirmation of the molecular weight of the final product, ensuring that all protecting groups have been removed.

By employing this dual-analysis approach, researchers can have high confidence in the integrity of their deprotected oligonucleotides.

Conclusion and Future Outlook

The use of Fmoc-dA presents a compelling option for the synthesis of highly sensitive oligonucleotides that require ultra-mild deprotection conditions. Its exceptional lability allows for rapid and efficient removal under conditions that preserve the integrity of delicate modifications. While the high reactivity of Fmoc-dA necessitates careful optimization of the synthesis workflow to prevent premature deprotection, the potential benefits for complex oligonucleotide synthesis are significant.

As the demand for increasingly sophisticated modified oligonucleotides continues to grow, the adoption of highly labile protecting groups like Fmoc for nucleobases will likely become more widespread. Further studies on the precise kinetics of Fmoc-dA deprotection in various ultra-mild reagents will provide a more quantitative framework for protocol optimization and solidify its place in the toolbox of the modern oligonucleotide chemist.

References

-

Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]

-

Glen Research. (n.d.). Procedure for Ultramild Deprotection of Oligodeoxynucleotides. Retrieved from [Link]

-

Glen Research. (n.d.). Comparison of Deprotection Methods for the Phthalimidyl Amino CPGs. Retrieved from [Link]

- Chillar, K., Eriyagama, A. M. D. N., Yin, Y., Shahsavari, S., Halami, B., Apostle, A., & Fang, S. (2023). Oligonucleotide synthesis under mild deprotection conditions. New Journal of Chemistry, 47(18), 8714-8722.

- Al-Warhi, T., Al-Zoubi, M. S., Al-Rawashdeh, A. I., Al-Qawasmeh, R. A., Al-Tel, T. H., & Wolan, D. W. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS omega, 9(4), 4529–4537.

- Packer, L. E., & Luyt, L. G. (2021). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Biomolecules, 11(4), 543.

- Stetsenko, D. A., & Gait, M. J. (2000). Advanced method for oligonucleotide deprotection. Nucleic acids research, 28(16), 3158–3162.

- Al-Warhi, T., et al. (2024).

-

ResearchGate. (n.d.). HPLC analysis of deprotected oligonucleotide I at 280 nm. Peak at 25.... Retrieved from [Link]

- Kuijpers, W. H., et al. (1990). Synthesis of well-defined phosphate-methylated DNA fragments: the application of potassium carbonate in methanol as deprotecting reagent. Nucleic Acids Research, 18(17), 5197-5205.

-

Glen Research. (n.d.). Glen Report 25 Supplement: Deprotection - Volumes 1-5. Retrieved from [Link]

- Chillar, K., et al. (2023). Oligonucleotide synthesis under mild deprotection conditions. New Journal of Chemistry, 47(18), 8714-8722.

-

Glen Research. (n.d.). Glen Report 20.24: Deprotection - Volume 1 - Deprotect to Completion. Retrieved from [Link]

-

Glen Research. (n.d.). UltraMild Synthesis. Retrieved from [Link]

Sources

Methodological & Application

Standard protocols for solid-phase synthesis using Fmoc-dA phosphoramidite

Application Note: High-Fidelity Solid-Phase Synthesis Using N6-Fmoc-dA Phosphoramidite

Executive Summary

This guide details the protocol for utilizing 5'-O-DMTr-N6-Fmoc-2'-deoxyadenosine-3'-CE phosphoramidite (Fmoc-dA) in automated oligonucleotide synthesis. Unlike standard Benzoyl-protected Adenine (Bz-dA), which requires harsh deprotection (concentrated ammonia at 55°C), the Fmoc-dA monomer utilizes the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. This allows for Ultra-Mild Deprotection (UMD) at room temperature, preserving the integrity of heat-sensitive dyes (e.g., Cyanine, Rhodamine), labile linkers, and preventing hydrolytic damage to the DNA backbone.

Key Advantage: Decoupling the deprotection step from high-thermal energy requirements, thereby expanding the chemical space available for oligonucleotide modification.

Chemical Basis & Mechanism[1]

To ensure experimental success, one must understand the causality behind the reagent choices.

-

The Molecule: N6-Fmoc-dA is a standard phosphoramidite regarding coupling (3'->5' synthesis) but unique in its protecting group chemistry.

-

The Protection: The N6-exocyclic amine is protected by an Fmoc group (carbamate linkage).

-

The Deprotection Mechanism: unlike Benzoyl (amide linkage) which requires nucleophilic attack and heat, Fmoc undergoes

-elimination in the presence of basic amines (like ammonium hydroxide or methylamine). This reaction is rapid and occurs at room temperature.

Figure 1: The Ultra-Mild Strategy Logic

Caption: Comparison of Standard Benzoyl vs. Fmoc-dA deprotection pathways. Fmoc avoids thermal stress via beta-elimination.

Materials & Instrument Preparation

Reagents

-

Monomer: 5'-O-DMTr-N6-Fmoc-2'-deoxyadenosine-3'-CE phosphoramidite.[1][2]

-

Diluent: Anhydrous Acetonitrile (ACN), water content <30 ppm (Critical).[3]

-

Activator: 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).

-

Oxidizer: 0.02 M Iodine in THF/Pyridine/Water.

-

Capping Reagents (CRITICAL):

-

Standard: Cap A (Acetic Anhydride/THF) + Cap B (N-Methylimidazole).

-

Ultra-Mild Requirement: If using Fmoc-dA alongside other mild bases (e.g., Pac-dG, Ac-dC), you must use Phenoxyacetic Anhydride (Pac2O) as Cap A.

-

Reasoning: Standard Acetic Anhydride can cause "transacylation," exchanging the labile mild group for a stable acetyl group, rendering the "mild" deprotection impossible [1].

-

Reconstitution Protocol

-

Allow the amidite bottle to warm to room temperature before opening to prevent condensation.

-

Dissolve Fmoc-dA in anhydrous ACN to a final concentration of 0.1 M (standard) or 0.05 M (low-volume synthesizers).

-

Self-Validating Step: Visually inspect for complete dissolution. Fmoc-dA is generally soluble, but ensure no particulate matter remains which could clog the nozzle.

Solid-Phase Synthesis Protocol

The synthesis cycle follows the standard phosphoramidite workflow, but specific attention must be paid to the Capping and Deprotection steps.

Table 1: Synthesis Cycle Parameters (1 µmol Scale)

| Step | Reagent | Time/Volume | Technical Note |

| 1. Detritylation | 3% DCA or TCA in Toluene/DCM | ~60-80 sec | Removes 5'-DMTr. Monitor orange effluent (Trityl cation) to verify coupling of previous base. |

| 2. Activation & Coupling | Fmoc-dA + ETT (0.25 M) | 3.0 - 6.0 min | Optimization: Fmoc-dA is sterically bulkier than Bz-dA. Extending coupling time by 30-50% over standard dA is recommended to maximize yield. |

| 3. Capping | Pac-Anhydride (Cap A) + N-MI (Cap B) | 20 sec | Critical: Use Phenoxyacetic anhydride if synthesizing "UltraMild" oligos. Standard Ac2O is acceptable only if other bases are standard (hybrid synthesis). |

| 4. Oxidation | 0.02 M Iodine | 20-40 sec | Converts instable Phosphite triester (P-III) to stable Phosphate triester (P-V). |

Figure 2: The Fmoc-dA Synthesis Workflow

Caption: Stepwise incorporation of Fmoc-dA. Note the specific Capping requirement for mild compatibility.

Cleavage and Deprotection (The Differentiator)

This is the phase where Fmoc-dA provides its primary value. Do NOT use heat if your goal is to preserve sensitive modifications.

Method A: Ammonium Hydroxide (Standard Mild)

-

Reagent: Concentrated Ammonium Hydroxide (28-30%).

-

Conditions: Room Temperature (20-25°C).

-

Duration: 2 - 4 hours .

-

Outcome: Complete removal of Fmoc (base) and Cyanoethyl (phosphate) groups.

-

Validation: Analyze crude oligo by HPLC. The absence of late-eluting hydrophobic peaks (indicative of Fmoc retention) confirms deprotection.

Method B: AMA (Rapid Mild)

-

Reagent: Ammonium Hydroxide / 40% Methylamine (1:1 v/v).

-

Conditions: Room Temperature.

-

Duration: 10 - 15 minutes .

-

Note: This is extremely fast but check compatibility of your dye/modifier with Methylamine (e.g., some cyanine dyes are sensitive to methylamine).

Table 2: Deprotection Comparison

| Protecting Group | Reagent | Temp | Time | Suitability |

| Bz-dA (Standard) | Conc. NH4OH | 55°C | 16 hr | Standard DNA, no sensitive dyes. |

| Fmoc-dA (Mild) | Conc. NH4OH | RT | 2-4 hr | Cyanine dyes, TAMRA, labile linkers. |

| Fmoc-dA (Rapid) | AMA | RT | 15 min | High-throughput, robust dyes. |

Troubleshooting & Quality Control

Issue: Incomplete Coupling (Low Yield)

-

Cause: Fmoc group steric hindrance or wet acetonitrile.

-

Solution: Increase coupling time to 6 minutes. Ensure ACN water content is <30 ppm.

Issue: N-1 Impurity (Depurination)

-

Cause: Excessive exposure to acid (DCA) during detritylation.

-

Solution: While Fmoc prevents depurination during deprotection, it does not stop it during synthesis. Ensure DCA steps are brief and washes are thorough.

Issue: Modification Degradation

-

Cause: Accidental use of heat or "Standard" cycle settings on the instrument post-synthesis.

-

Solution: Mark the column clearly as "ULTRA MILD." Ensure the post-synthesis handler knows NO HEAT is to be applied.

References

-

Glen Research. (n.d.). User Guide to UltraMild Deprotection. Retrieved from [Link]

-

National Institutes of Health (NIH). (2022). Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides. Retrieved from [Link]

Sources

Application Note: Preparation of 0.1 M Fmoc-dA Phosphoramidite Solution

Executive Summary

This guide details the preparation of a 0.1 M solution of Fmoc-dA (N6-Fmoc-2'-deoxyadenosine) phosphoramidite for use in automated solid-phase oligonucleotide synthesis.

Fmoc-protected nucleosides are critical for UltraMild synthesis workflows. Unlike standard Benzoyl (Bz) protection, the Fmoc group is highly base-labile, allowing for deprotection under gentle conditions (e.g., dilute amines or Potassium Carbonate in Methanol) rather than harsh ammonium hydroxide. This preserves acid-sensitive or base-sensitive modifications (such as dyes, fluorophores, or RNA linkages) elsewhere in the oligonucleotide.

Critical Success Factor: The primary cause of synthesis failure with phosphoramidites is moisture contamination.[1][2] This protocol emphasizes anhydrous handling (<30 ppm water) and precise molarity calculations to ensure >98% coupling efficiency.

Scientific Background & Mechanism[3][4]

Why Fmoc-dA?

Standard DNA synthesis utilizes the DMT (4,4'-dimethoxytrityl) group for 5'-protection and Benzoyl/Isobutyryl for nucleobase protection. However, removing Benzoyl requires concentrated ammonia at 55°C, which degrades sensitive moieties.

Fmoc-dA utilizes the Fluorenylmethyloxycarbonyl (Fmoc) group to protect the exocyclic amine of Adenine.

-

Deprotection Mechanism:

-elimination.[3] -

Reagent: Non-nucleophilic bases (e.g., DBU) or mild nucleophiles (e.g., dilute piperidine or alkylamines).

-

Result: Rapid deprotection at room temperature, preserving oligonucleotide integrity.

Solubility & Stability

Phosphoramidites are hydrophobic esters. They hydrolyze rapidly in the presence of water to form H-phosphonate monoesters, which are unreactive in the coupling step (leading to n-1 deletion sequences).

-

Solvent: Anhydrous Acetonitrile (ACN) is the industry standard due to its dipole moment (dissolves the amidite) and low viscosity (flows well in synthesizers).

-

Stability: Once dissolved, Fmoc-dA is stable for 2–3 days on the instrument. The Fmoc group is susceptible to premature cleavage if the ACN contains trace amines.

Materials & Equipment

Reagents

| Reagent | Specification | Critical Parameter |

| Fmoc-dA Phosphoramidite | >98% Purity (³¹P NMR) | Check MW on specific bottle (varies by manufacturer). |

| Acetonitrile (ACN) | DNA Synthesis Grade | Water Content < 10 ppm . Do not use HPLC grade (often ~100 ppm water). |

| Argon or Nitrogen Gas | Ultra-high purity (5.0 grade) | Moisture-free gas for purging. |

Equipment

-

Vortex Mixer: For dissolution.[1]

-

Syringe/Needle: Glass or solvent-resistant plastic (polypropylene), luer-lock.

-

Desiccator: For equilibrating the bottle to room temperature.

-

Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, lab coat (Phosphoramidites are skin irritants).

Pre-Protocol Calculations

To prepare a 0.1 M solution, the volume of ACN required depends on the mass of the powder and its Molecular Weight (MW).

Representative Dilution Table (0.1 M Target)

Note: Molecular weights below are representative. Always use the exact MW printed on your specific product label.

| Product | Approx MW ( g/mol ) | Pack Size (Mass) | Vol.[4][5][6] ACN Required (mL) |

| Fmoc-dA (Standard) | ~857.9 | 0.25 g | 2.91 mL |

| Fmoc-dA (Standard) | ~857.9 | 0.50 g | 5.83 mL |

| Fmoc-dA (Standard) | ~857.9 | 1.00 g | 11.66 mL |

Tech Tip: Some synthesizers (e.g., older Expedite models) require 0.067 M . If using such a system, multiply the calculated volume by 1.5 .

Detailed Protocol

Phase 1: Preparation & Equilibration

-

Remove from Freezer: Retrieve the Fmoc-dA phosphoramidite bottle from -20°C storage.

-

Equilibrate: Place the bottle in a desiccator at room temperature for at least 2 hours .

-

Why? Opening a cold bottle causes atmospheric moisture to condense instantly on the powder, deactivating the reagent.

-

-

Vent: Briefly vent the bottle with an inert gas needle if it was stored under vacuum, ensuring no air enters.

Phase 2: Dissolution (The "Dry" Workflow)

-

Calculate Volume: Record the exact mass from the label and calculate the required ACN volume using the formula in Section 4.

-

Prepare Syringe: Flush a clean, dry syringe with anhydrous Argon/Nitrogen 3 times.

-

Withdraw Solvent: Insert the needle into the septum of the Anhydrous ACN bottle. Withdraw the calculated volume.

-

Note: Avoid creating a vacuum in the ACN bottle; inject an equivalent volume of inert gas if necessary.

-

-

Inject Solvent: Pierce the septum of the Fmoc-dA bottle. Slowly inject the ACN down the side of the glass wall to wash down any powder.

-

Pressure Management: The bottle will become pressurized. Keep the plunger depressed or vent the excess pressure with a secondary bleed needle connected to a gas trap.

-

-

Dissolve: Vortex the bottle for 30–60 seconds.

-

Observation: The solution should be clear. Fmoc-dA typically dissolves rapidly. If "oiling out" occurs, the ACN may be cold or wet.

-

Phase 3: Installation & Purge

-

Visual QC: Hold the bottle up to the light. Look for "Schlieren lines" (wavy lines indicating density gradients). Swirl until these disappear, indicating homogeneity.

-

Install: Quickly remove the septum/cap and attach the bottle to the synthesizer's designated port (usually position 'A' or a spare/custom position).

-

Prime: Run the synthesizer's "Prime" or "Line Wash" function immediately to fill the delivery lines with the new solution and remove air bubbles.

Visualization: Workflow Diagram

Caption: Step-by-step workflow for preparing Fmoc-dA phosphoramidite, emphasizing moisture control and QC checkpoints.

Quality Control & Troubleshooting

Self-Validating the Solution

Before committing to a synthesis run, validate the solution:

-

The "Swirl" Test: Swirl the liquid. If you see particulate matter settling at the bottom, it is not dissolved. If the solution looks "milky," moisture contamination has likely occurred (hydrolysis product is often insoluble).

-

Coupling Efficiency Monitor: On the first synthesis cycle, monitor the Trityl Monitor (conductivity or UV). If the step-wise yield is <97%, the solution may be wet or the concentration incorrect.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Precipitate forms | Wet Acetonitrile | Discard solution. Use fresh bottle of ACN with <10ppm water. |

| Solution is viscous | Cold ACN | Allow solvent to reach room temp before mixing. |

| Low Coupling Yield | Incorrect Dilution | Re-verify MW on the bottle. Some batches are salts or solvates. |

| Line Clogging | Particulates | Filter solution through a 0.45 µm PTFE syringe filter (anhydrous) if necessary. |

Storage and Stability

-

On-Instrument: Fmoc-dA in ACN is stable for 48–72 hours . The Fmoc group is slightly less stable than Benzoyl in solution if the ACN contains trace amines.

-

Long-Term Storage: Do not store dissolved amidites. If you have excess solution, it is generally recommended to discard it or use it immediately. Re-freezing dissolved amidites often leads to precipitation and hydrolysis upon thawing.

-

Powder Storage: -20°C, desiccated.

References

-

Glen Research. Dissolving Phosphoramidites. Retrieved from [Link]

Sources

- 1. glenresearch.com [glenresearch.com]

- 2. glenresearch.com [glenresearch.com]

- 3. WO2010062404A2 - N-fmoc nucleosides and phosphoramidites, and oligonucleotide synthesis - Google Patents [patents.google.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Polymer Nanoarray Approach for the Characterization of Biomolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. licorbio.com [licorbio.com]

Application Note: High-Fidelity Cleavage and Deprotection of Fmoc-dA Oligonucleotides

Executive Summary

The use of N6-Fmoc-deoxyadenosine (Fmoc-dA) represents a strategic shift from traditional Benzoyl (Bz) protection, specifically designed for the synthesis of oligonucleotides containing heat-sensitive moieties (e.g., cyanine dyes, rhodamine derivatives) or labile modifications. Unlike Benzoyl groups, which require harsh nucleophilic displacement at elevated temperatures (55°C–65°C), the Fmoc group is removed via a rapid, base-catalyzed

This guide details the Room Temperature (RT) Ammonium Hydroxide protocol. This method ensures complete deprotection and cleavage while mitigating thermal degradation and depurination risks associated with standard protocols.

Scientific Background & Mechanism[1][2]

The Kinetic Advantage

Standard DNA synthesis utilizes Benzoyl protection for Adenine (dA-Bz). Removal of the Benzoyl group is an amide hydrolysis reaction, which is kinetically slow and requires heat to proceed efficiently in aqueous ammonia.

In contrast, Fmoc-dA relies on the lability of the fluorenyl ring proton. Upon exposure to a base (Ammonium Hydroxide), the acidic proton at the 9-position of the fluorene ring is abstracted, triggering a rapid

Mechanism of Action

The reaction proceeds in two simultaneous phases during ammonium hydroxide treatment:

-

Linker Cleavage: Hydrolysis of the succinyl ester linkage releases the oligonucleotide from the Solid Support (CPG).

-

Base Deprotection:

-elimination of the Fmoc group and the cyanoethyl phosphate protection.

Critical Consideration (The Fulvene Trap): In peptide synthesis (non-aqueous), DBF is a reactive electrophile that can re-attach to free amines. However, in aqueous ammonium hydroxide , the high concentration of ammonia and the aqueous environment effectively quench the DBF or cause it to precipitate/polymerize, preventing significant re-alkylation of the nucleobases .

Visualizing the Pathway

Figure 1: Mechanistic pathway of Fmoc-dA deprotection in ammonium hydroxide. The aqueous environment minimizes the risk of dibenzofulvene re-attachment.

Comparative Kinetics: Fmoc vs. Benzoyl

The following table highlights why Fmoc-dA is the superior choice for "Ultra-Mild" synthesis workflows.

| Feature | Fmoc-dA (This Protocol) | Bz-dA (Standard) | Pac-dA (UltraMild) |

| Deprotection Mechanism | Amide Hydrolysis (Nucleophilic) | Amide Hydrolysis (Labile) | |

| Reagent | Conc.[1] | Conc.[2] | |

| Temperature | 20°C - 25°C (Room Temp) | 55°C (Overnight) or 65°C (4h) | Room Temp |

| Time to Complete | 1 - 2 Hours * | 8 - 16 Hours | 4 - 8 Hours |

| Risk of Depurination | Negligible | Moderate (at high T) | Low |

| Compatibility | Cyanine 3/5, TAMRA, RNA | Standard DNA only | Most Dyes |

*Note: While Fmoc removal is instantaneous (<15 mins), the 1-2 hour duration is required to ensure quantitative cleavage of the oligonucleotide from the solid support (LCAA-CPG).

Detailed Protocol: Cleavage and Deprotection

Reagents and Equipment

-

Reagent: Ammonium Hydroxide (

), 28–30% (ACS Reagent Grade). Must be fresh.[3] Old ammonia loses concentration, leading to incomplete cleavage. -

Vessel: Screw-cap microcentrifuge tubes (1.5 mL) or sealable glass vials.

-

Temperature Control: Benchtop environment (20–25°C). No heating block required.

Step-by-Step Methodology

Step 1: Resin Preparation[4]

-

After synthesis is complete, dry the CPG column with Argon or Nitrogen gas.

-

Transfer the CPG resin into a 1.5 mL screw-cap tube.

-

Why: Performing cleavage in a separate tube rather than on-column prevents back-pressure issues and ensures the resin is fully submerged.

-

Step 2: Addition of Reagent

-

Add 1.0 mL of concentrated (28-30%) Ammonium Hydroxide to the resin.

-

Seal the cap tightly. Wrap with Parafilm to prevent ammonia leakage.

Step 3: Incubation (The Critical Balance)

-

Incubate at Room Temperature (20–25°C) .

-

Duration:

-

Standard Linkers (Succinyl): Incubate for 2 hours .

-

Fast-Cleaving Linkers (Q-Linker/Universal): Incubate for 45 minutes .

-

-

Agitation: Vortex briefly every 30 minutes to resuspend the resin.

Expert Insight: Do not heat this reaction. Heating Fmoc-dA in ammonia is unnecessary and risks degrading sensitive fluorophores. The Fmoc group is removed within the first 15 minutes; the remaining time is strictly to hydrolyze the ester linkage to the CPG .

Step 4: Workup and Isolation

-

Centrifuge the tube (3000 x g, 1 min) to pellet the CPG resin.

-

Pipette the supernatant (containing the oligo) into a fresh tube.

-

Optional Wash: Add 0.5 mL of water or ethanol/water (1:1) to the resin, vortex, centrifuge, and combine with the first supernatant to maximize yield.

-

Desalting: Proceed immediately to evaporation (SpeedVac) or Butanol precipitation.

-

Note: Evaporation removes the excess ammonia and the volatile dibenzofulvene byproduct.

-

Quality Control & Validation

To validate the success of the Fmoc deprotection, use the following workflow:

Analytical HPLC

-

Column: C18 Reverse Phase (e.g., Clarity Oligo-RP).

-

Buffer A: 0.1M TEAA (pH 7.0).

-

Buffer B: Acetonitrile.

-

Target Observation:

-

Successful: Single sharp peak (DMT-on or DMT-off).

-

Failure (Incomplete): Late-eluting hydrophobic peaks indicate retained Fmoc or uncleaved Benzoyl groups (if mixed protection was used).

-

Mass Spectrometry (ESI-MS)

-

Check the molecular weight.[5]

-

Fmoc Mass Shift: If Fmoc is retained, the mass will be +222 Da higher than expected.

-

Cyanoethyl Retention: If

-elimination failed (rare in ammonia), mass will be +53 Da .

Workflow Diagram

Figure 2: QC Decision Tree for validating Fmoc-dA deprotection.

References

-

Glen Research. (2014). A New Simplified 3'-Amino-Modifier CPG. The Glen Report, 26.24. [Link]

-

Reddy, M. P., et al. (1997). Fast Cleavage and Deprotection of Oligonucleotides. Tetrahedron Letters. [Link]

-

Fujita, S., et al. (2022). Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides. Molecules, 27(23). [Link]

Sources

Solvent selection for dissolving 5'-O-DMTr-N6-Fmoc-dA-phosphoramidite

Application Note: Solvent Selection & Dissolution Protocol for 5'-O-DMTr-N6-Fmoc-dA-phosphoramidite

Part 1: Executive Summary & Chemical Context

1.1 The Challenge of N6-Fmoc-dA The 5'-O-DMTr-N6-Fmoc-dA-phosphoramidite is a specialized monomer used primarily when ultra-mild deprotection conditions are required. Unlike standard Benzoyl-dA (Bz-dA), which requires harsh ammonolysis, the Fluorenylmethyloxycarbonyl (Fmoc) group is base-labile and can be removed under non-nucleophilic conditions.

This sensitivity presents a unique solvation challenge:

-

Base Sensitivity: The solvent must be strictly free of amine impurities (e.g., dimethylamine traces in low-grade acetonitrile), which can prematurely cleave the Fmoc group.

-

Hydrophobicity: The bulky fluorenyl group increases the lipophilicity of the molecule compared to standard amidites, potentially affecting dissolution kinetics.

-

Hydrolysis Risk: Like all phosphoramidites, the P(III) center is highly susceptible to acid-catalyzed hydrolysis by trace water.

1.2 The "Golden Standard" Solvent System For 95% of applications, Anhydrous Acetonitrile (ACN) is the solvent of choice. However, it must meet rigorous specifications to prevent "silent failures" where the monomer degrades prior to coupling.

| Parameter | Specification | Reason |

| Solvent Type | Acetonitrile (CH₃CN) | Optimal dielectric constant for coupling; standard for synthesizers. |

| Grade | DNA Synthesis Grade | Guarantees low particulate and low acidity. |

| Water Content | < 10 ppm (Strict) | Prevents hydrolysis of the phosphoramidite to H-phosphonate. |

| Amine Content | < 1 ppm | Critical for Fmoc stability; prevents premature deprotection. |

| Acidity | Neutral | Prevents detritylation (loss of DMTr group). |

Part 2: Detailed Dissolution Protocol

2.1 Pre-Dissolution Preparation

-

Thermal Equilibration: Remove the amidite bottle from the freezer (-20°C) and allow it to warm to room temperature (20-25°C) for at least 4 hours inside a desiccator.

-

Why? Opening a cold bottle introduces atmospheric moisture, which instantly condenses on the hygroscopic powder.

-

-

Inert Environment: Perform all solvent transfers under an Argon or Nitrogen blanket.

2.2 Calculation of Solvent Volume Standard concentration for automated synthesizers is 0.1 M .

Example for 1 gram of Fmoc-dA amidite (MW ≈ 857.9 g/mol ):

2.3 Step-by-Step Dissolution Workflow

-

Venting: Briefly vent the bottle with an inert gas needle to equalize pressure.

-

Solvent Addition: Add the calculated volume of Anhydrous ACN via a gas-tight syringe or dispenser.

-

Note: Do not pour. Pouring introduces moisture.

-

-

Dissolution: Swirl the bottle gently. Do not shake vigorously, as this can splash solution onto the septum, leading to potential contamination or loss.

-

Observation: Fmoc-dA is more hydrophobic; it may take 2-5 minutes to fully dissolve compared to Bz-dA.

-

-

Desiccant Addition (Optional but Recommended): Add a packet of activated 3Å molecular sieves (specifically designed for amidites) to the solution.

-

Constraint: Ensure sieves are dust-free to prevent clogging synthesizer lines.

-

-

Installation: Install immediately onto the synthesizer.

Part 3: Visualization of Workflows

Figure 1: Dissolution & Handling Workflow This diagram outlines the critical path from storage to synthesis, emphasizing moisture control checkpoints.

Caption: Logical workflow for the safe dissolution of moisture-sensitive phosphoramidites.

Part 4: Troubleshooting & Stability

4.1 Stability Profile

-

In Solution (ACN): Stable for 24-48 hours.

-

Degradation Indicators:

-

Precipitate: Indicates moisture ingress (hydrolyzed amidite is less soluble) or very high concentration.

-

Yellowing: Slight yellowing is normal for some Fmoc compounds, but dark orange/brown suggests oxidation or decomposition.

-

4.2 Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Cloudy Solution | High water content in ACN. | Discard. Do not use. Check solvent trap/sieves.[1][3] |

| Particulates | Incomplete dissolution due to hydrophobicity. | Vortex gently; if persistent, add 5-10% Dichloromethane (DCM) (only if synthesizer compatible). |

| Low Coupling Efficiency | Amine contamination in solvent (Fmoc cleavage). | Replace ACN source. Ensure no "Basic" washes share the same waste line near the bottle. |

| Overpressure in Bottle | Gas evolution from decomposition. | Discard immediately. Check storage temperature. |

Figure 2: Troubleshooting Decision Tree

Caption: Decision matrix for diagnosing solvent-related synthesis failures.

Part 5: References

-

Glen Research. Dissolution of Phosphoramidites. Glen Research Technical Notes. [Link]

-

Krotz, A. H., et al. (2004).[4] "Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile." Nucleosides, Nucleotides and Nucleic Acids, 23(5), 767-775.[4] [Link]

Sources

Troubleshooting & Optimization

Troubleshooting incomplete Fmoc removal during oligo deprotection

Topic: Troubleshooting Incomplete Fmoc Removal (PNA & Oligo Conjugates)

Executive Summary

Unlike standard DNA/RNA synthesis which utilizes DMT (Dimethoxytrityl) protection, Fmoc (Fluorenylmethyloxycarbonyl) chemistry is the gold standard for Peptide Nucleic Acid (PNA) synthesis and the attachment of specific amino-modifiers.

Incomplete Fmoc removal is the single most common cause of "deletion sequences" (n-1 impurities) in PNA synthesis. This guide addresses the mechanical failures of deprotection, specifically distinguishing between steric aggregation (failure to access the amine) and chemical equilibrium issues (insufficient scavenging of dibenzofulvene).

Part 1: The Chemistry of Failure

To troubleshoot effectively, you must understand the competing pathways in the deprotection vessel.[1] Fmoc removal is a base-induced

The Mechanism

-

Deprotection: The base (typically Piperidine) abstracts the acidic proton from the fluorenyl ring (C9 position).

-

Elimination: The carbamate decomposes, releasing CO

and Dibenzofulvene (DBF) , leaving a free amine. -

Scavenging (Critical): The highly reactive DBF must be immediately "trapped" (scavenged) by the secondary amine to form a stable adduct.[2][3]

The Failure Mode: If DBF is not scavenged efficiently, or if the local concentration of DBF is too high within the resin pores, it can react with the newly liberated amine (re-alkylation), permanently capping the sequence with a fluorenyl group (Mass shift: +178 Da).

Visualizing the Pathway

The following diagram illustrates the critical divergence between successful deprotection and the re-attachment failure mode.

Figure 1: The kinetic competition between DBF scavenging and re-attachment. Successful synthesis requires the Scavenging Pathway to be kinetically dominant.

Part 2: Diagnostic Workflow

Before altering your protocol, confirm the nature of the failure using Mass Spectrometry (MALDI-TOF or ESI) and UV monitoring.

Symptom 1: The "Deletion" Sequence [4][5]

-

Observation: Mass Spec shows a peak corresponding to

. -

Cause: The Fmoc group was never removed, preventing the next coupling.

-

Diagnosis: Aggregation. The PNA backbone has folded, preventing the base from reaching the N-terminus.

Symptom 2: The "+178 Da" Shift

-

Observation: Mass Spec shows a peak at

. -

Cause: Re-alkylation. The Fmoc was removed, but the liberated Dibenzofulvene (178 Da) reacted with the amine.

-

Diagnosis: Insufficient Scavenging. Your base concentration is too low, or the wash steps are inefficient.

Symptom 3: The "+222 Da" Shift

-

Observation: Mass Spec shows a peak at

. -

Cause: Incomplete Deprotection. The Fmoc group (222 Da) is still attached.

-

Diagnosis: Kinetics/Sterics. The reaction time was too short, or the base was too weak (degraded).

Part 3: Troubleshooting Q&A

Q1: I am using fresh 20% Piperidine in DMF, but I still see broad peaks and deletions. Why? A: This is likely an aggregation issue , not a reagent quality issue. PNA is notorious for inter- and intra-chain aggregation, which creates a "hydrophobic collapse" that shields the Fmoc group.

-

Solution: Switch solvent to NMP (N-methylpyrrolidone) , which disrupts hydrogen bonding better than DMF.

-

Advanced Solution: Implement Microwave-Assisted Deprotection (see Protocol B) or raise the reaction temperature to 40–60°C. Thermal energy is the most effective way to "breathe" the resin and expose the amine.

Q2: Can I use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to speed up the reaction? A: Yes, but with extreme caution. DBU is a stronger, non-nucleophilic base that drives deprotection much faster than piperidine. However:

-

No Scavenging: DBU cannot scavenge DBF because it lacks a secondary amine proton. You must add a scavenger (e.g., 1-5% Piperidine or Piperazine) to the DBU solution.

-

Aspartimide Risk: If your sequence contains Aspartic Acid (in conjugates), DBU significantly increases the risk of aspartimide formation (ring closure).

Q3: How do I know if my deprotection is actually finishing in real-time? A: Use UV Monitoring at 301 nm . The DBF-Piperidine adduct absorbs strongly at 301 nm.[6] By monitoring the effluent:

-

Peak Area: Proportional to the amount of Fmoc removed.[5]

-

Peak Shape: A sharp peak indicates fast kinetics. A "tailing" peak indicates slow deprotection due to aggregation.

-

Action: If the peak tails, automatically trigger a second deprotection cycle (Double Deprotection).

Part 4: Optimized Protocols

Table 1: Reagent Comparison

| Reagent | Strength | Scavenging Ability | Risk Profile | Recommended Use |

| 20% Piperidine / DMF | Standard | High | Low | General PNA/Oligo synthesis. |

| 20% Piperidine / NMP | Standard | High | Low | Aggregation-prone sequences (G/C rich PNA). |

| 2% DBU + 2% Piperidine | High | Moderate | High (Aspartimide) | "Difficult" sequences where Piperidine fails. |

| 10% Piperazine / EtOH:NMP | Moderate | High | Very Low | Safer alternative; lower toxicity than Piperidine. |

Protocol A: The "Difficult Sequence" Workflow (Aggregation-Prone)

Use this for PNA sequences >10-mer or purine-rich stretches.

-

Swelling: Wash resin with NMP (3 x 2 min).

-

Deprotection 1 (Short): Add 20% Piperidine in NMP . React for 2 minutes at 40°C.

-

Purpose: Remove bulk Fmoc and accessible sites.

-

-

Drain & Flow Wash: Drain rapidly to remove high concentrations of DBF.

-

Deprotection 2 (Long): Add fresh 20% Piperidine in NMP . React for 8 minutes at 40°C.

-

Purpose: Drive completion on sterically hindered sites.

-

-

Wash: NMP (5 x 1 min) to remove all traces of amine.

Protocol B: The "Nuclear Option" (DBU-Assisted)

Use only when Protocol A fails and no Asp/Glu residues are present.

-

Reagent Prep: 2% DBU + 5% Piperidine in DMF.

-

Deprotection: Add reagent. React for 3 minutes at Room Temperature.

-

Note: Do not heat DBU reactions; the kinetics are already fast, and heat promotes side reactions.

-

-

Immediate Wash: Wash with DMF (2x) then 0.5% HOBt in DMF (2x).

References

-

Royal Society of Chemistry (RSC). (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection.[8][9] Retrieved from [Link]

-

Biotage. (2023). How to quantify your first amino acid loading onto Wang resins. Retrieved from [Link]

Sources

- 1. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [mdpi.com]

- 9. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

Technical Support Center: Optimizing Oxidation for N6-Fmoc-dA Phosphoramidite

Welcome to the Technical Support Center for advanced oligonucleotide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are working with N6-Fmoc-dA phosphoramidite and seeking to optimize the critical oxidation step in their experimental workflows. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the integrity and yield of your synthesized oligonucleotides.

Introduction: The Challenge of Oxidizing N6-Fmoc-dA

The 9-fluorenylmethoxycarbonyl (Fmoc) group is an essential tool in modern oligonucleotide synthesis, offering the advantage of being removable under very mild basic conditions. This property is particularly valuable when synthesizing oligonucleotides containing sensitive modifications that would be compromised by the harsher deprotection conditions required for traditional protecting groups like benzoyl (Bz) or isobutyryl (iBu)[1]. The N6-Fmoc-dA phosphoramidite, therefore, opens the door to the creation of highly functionalized nucleic acids for therapeutic and diagnostic applications.

However, the lability of the Fmoc group also presents a unique challenge during the synthesis cycle. The standard oxidation step, which is crucial for stabilizing the newly formed phosphite triester linkage to a more stable phosphate triester, typically employs a solution of iodine in a mixture of tetrahydrofuran (THF), water, and pyridine[2]. Pyridine, a mild base, is included in this mixture to act as a catalyst and scavenger. The central issue is the potential for this basic component to cause premature cleavage of the Fmoc protecting group from the adenine base, leading to undesired side reactions and compromising the final product's purity and yield.

This guide will walk you through understanding and mitigating these challenges, ensuring successful synthesis outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the oxidation of N6-Fmoc-dA phosphoramidite, their probable causes, and actionable solutions.

Problem 1: Low Yield of Full-Length Oligonucleotide

Symptoms:

-

Low absorbance reading for the final product.

-

Analysis by HPLC or gel electrophoresis shows a high proportion of truncated sequences (n-1, n-2, etc.).

Probable Causes:

-

Premature Fmoc Deprotection: The pyridine in the standard iodine/water/pyridine oxidizing solution can slowly remove the Fmoc group from the dA base. If the N6-amino group becomes unprotected, it can react with the incoming activated phosphoramidite in the next coupling cycle, leading to chain branching and termination of the desired full-length product. While pyridine is a much weaker base than piperidine (the standard Fmoc deprotection reagent), prolonged or repeated exposure during the synthesis of long oligonucleotides can lead to significant premature deprotection[3][4][5].

-

Incomplete Oxidation: Insufficient oxidation time or a degraded oxidizing solution can leave unstable phosphite triester linkages in the oligonucleotide backbone. These linkages are susceptible to cleavage during subsequent acidic deblocking steps, resulting in truncated sequences.

Solutions:

-

Switch to a Non-Aqueous Oxidizer: The most effective solution is to replace the standard iodine/pyridine oxidizer with a non-aqueous alternative that does not contain a basic component.

-

(1S)-(+)-(10-Camphorsulfonyl)oxaziridine (CSO): CSO is a highly effective, non-aqueous oxidizing agent that is compatible with sensitive phosphoramidites. It is typically used as a 0.5M solution in anhydrous acetonitrile. A longer oxidation time of 2-3 minutes is generally recommended when using CSO[6][7][8].

-

tert-Butyl Hydroperoxide (TBHP): A solution of TBHP in an organic solvent can also be used as a non-aqueous oxidizer. However, TBHP can be less stable than CSO and may require fresh preparation[9].

-

-

Optimize Standard Oxidation Conditions (Use with Caution): If a non-aqueous oxidizer is not available, you can attempt to minimize premature deprotection with the standard oxidizer:

-

Reduce Pyridine Concentration: Use an oxidizer solution with the lowest possible concentration of pyridine that still allows for efficient oxidation.

-

Minimize Oxidation Time: Reduce the oxidation step time to the minimum required for complete oxidation, as determined by optimization experiments. This will limit the exposure of the Fmoc group to the basic conditions.

-

Problem 2: Appearance of Unexpected Peaks in HPLC/Mass Spectrometry Analysis

Symptoms:

-

Multiple unexpected peaks close to the main product peak in the HPLC chromatogram.

-

Mass spectrometry data indicates the presence of species with unexpected molecular weights.

Probable Causes:

-

Formation of Dibenzofulvene (DBF) Adducts: Premature removal of the Fmoc group liberates dibenzofulvene (DBF). This highly reactive electrophile can form adducts with the newly deprotected N6-amino group of adenine or other nucleophilic sites on the growing oligonucleotide chain, leading to a heterogeneous mixture of products.

-

Side Reactions with Iodine: Although less common with N6-Fmoc-dA, iodine can potentially cause side reactions with certain sensitive nucleobases, leading to modifications that result in unexpected analytical profiles[10].

Solutions:

-

Utilize a Non-Aqueous Oxidizer: As with low yield issues, switching to a non-aqueous oxidizer like CSO is the most reliable way to prevent premature Fmoc deprotection and the subsequent formation of DBF adducts[6][7][8].

-

Post-Synthesis Purification: If minor side products are observed, robust purification methods such as reverse-phase or ion-exchange HPLC can help to isolate the desired full-length oligonucleotide.

Workflow Diagram: Troubleshooting Oxidation of N6-Fmoc-dA

Caption: Troubleshooting workflow for N6-Fmoc-dA oxidation issues.

Frequently Asked Questions (FAQs)

Q1: Why is pyridine used in the standard iodine oxidation solution?

A1: Pyridine serves two main purposes in the standard iodine oxidation solution. First, it acts as a weak base to scavenge the HI that is formed during the reaction, which could otherwise cause detritylation of the 5'-DMT group. Second, it acts as a catalyst to facilitate the oxidation of the phosphite triester to the phosphate triester[2].

Q2: How does CSO work as an oxidizing agent?

A2: (1S)-(+)-(10-Camphorsulfonyl)oxaziridine (CSO) is an electrophilic oxidizing agent. The oxygen atom in the oxaziridine ring is transferred to the phosphorus atom of the phosphite triester, converting it to a phosphate triester. This reaction proceeds without the need for water or basic catalysts, making it ideal for sensitive substrates[6][7][8].

Q3: Are there any special handling precautions for N6-Fmoc-dA phosphoramidite?

A3: Like all phosphoramidites, N6-Fmoc-dA is sensitive to moisture and oxidation. It should be stored under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is recommended). When preparing solutions, use anhydrous acetonitrile and ensure that all glassware is dry. Minimize the time the solid phosphoramidite is exposed to the atmosphere.

Q4: Can I use a stronger non-nucleophilic base like DBU in the oxidation step?

A4: No, you should not add strong bases like DBU to the oxidation step. The purpose of optimizing the oxidation is to avoid premature deprotection of the Fmoc group. Adding a strong base would rapidly remove the Fmoc group, leading to the problems this guide aims to prevent.

Q5: What are the recommended parameters for CSO oxidation?

A5: A typical protocol for CSO oxidation involves using a 0.5M solution of CSO in anhydrous acetonitrile with an oxidation time of 2 to 3 minutes. However, it is always advisable to optimize the oxidation time for your specific synthesizer and synthesis scale.

Optimized Experimental Protocol: Non-Aqueous Oxidation with CSO

This protocol outlines the steps for incorporating a non-aqueous oxidation step using CSO into a standard automated oligonucleotide synthesis cycle.

Reagents and Materials:

-

N6-Fmoc-dA phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile)

-

Standard DNA synthesis reagents (deblocking, capping, activator solutions)

-

Oxidizer: 0.5 M (1S)-(+)-(10-Camphorsulfonyl)oxaziridine (CSO) in anhydrous acetonitrile

-

Anhydrous acetonitrile for washing

-

DNA synthesizer

-

Solid support (e.g., CPG) pre-loaded with the initial nucleoside

Procedure (within the automated synthesis cycle):

-

Deblocking: Remove the 5'-DMT protecting group from the solid support-bound nucleoside using a standard deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).

-

Wash: Thoroughly wash the solid support with anhydrous acetonitrile.

-

Coupling: Deliver the N6-Fmoc-dA phosphoramidite solution and activator (e.g., 0.45 M tetrazole in acetonitrile) to the synthesis column to couple the new base.

-

Wash: Wash the solid support with anhydrous acetonitrile.

-

Capping: Cap any unreacted 5'-hydroxyl groups using standard capping reagents (e.g., Cap A: acetic anhydride/lutidine/THF and Cap B: N-methylimidazole/THF).

-

Wash: Wash the solid support with anhydrous acetonitrile.

-

Oxidation (Optimized Step):

-

Deliver the 0.5 M CSO solution in anhydrous acetonitrile to the synthesis column.

-

Allow the oxidation reaction to proceed for 2-3 minutes .

-

-

Wash: Thoroughly wash the solid support with anhydrous acetonitrile to remove excess CSO and byproducts.

-

Repeat Cycle: Proceed to the deblocking step for the next nucleotide addition.

Quantitative Data Summary

| Parameter | Standard Iodine Oxidation | Recommended CSO Oxidation |

| Oxidizing Agent | 0.02 - 0.1 M Iodine | 0.5 M CSO |

| Solvent | THF/Pyridine/Water | Anhydrous Acetonitrile |

| Reaction Time | 30 - 60 seconds | 2 - 3 minutes |

| Key Advantage | Fast reaction time | Avoids premature Fmoc deprotection |